molecular formula C20H22Cl3NO2 B12813073 1-(2,4,5-Trichlorophenethyl)-2-methyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline CAS No. 63937-62-2

1-(2,4,5-Trichlorophenethyl)-2-methyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B12813073
CAS No.: 63937-62-2
M. Wt: 414.7 g/mol
InChI Key: IJLARBWXSSXHNL-UHFFFAOYSA-N
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Description

1-(2,4,5-Trichlorophenethyl)-2-methyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline is a synthetic isoquinoline derivative characterized by a tetrahydroisoquinoline core substituted with a 2,4,5-trichlorophenethyl group at position 1, a methyl group at position 2, and methoxy groups at positions 6 and 5. This compound belongs to a broader class of 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines, which are synthesized via the Pictet–Spengler reaction between 3,4-dimethoxyphenylethylamine and substituted benzaldehydes .

Properties

CAS No.

63937-62-2

Molecular Formula

C20H22Cl3NO2

Molecular Weight

414.7 g/mol

IUPAC Name

6,7-dimethoxy-2-methyl-1-[2-(2,4,5-trichlorophenyl)ethyl]-3,4-dihydro-1H-isoquinoline

InChI

InChI=1S/C20H22Cl3NO2/c1-24-7-6-12-9-19(25-2)20(26-3)10-14(12)18(24)5-4-13-8-16(22)17(23)11-15(13)21/h8-11,18H,4-7H2,1-3H3

InChI Key

IJLARBWXSSXHNL-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2=CC(=C(C=C2C1CCC3=CC(=C(C=C3Cl)Cl)Cl)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-dimethoxy-2-methyl-1-[2-(2,4,5-trichlorophenyl)ethyl]-3,4-dihydro-1H-isoquinoline can be achieved through several synthetic routes. One common method involves the reaction of 2-methyl-1-aminomethyl ketone with a formylating agent, followed by cyclization to form the isoquinoline core . The reaction conditions typically involve the use of polar solvents such as chloroform, ethanol, or dimethyl sulfoxide, and may require the presence of catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product in its pure form.

Chemical Reactions Analysis

Types of Reactions

6,7-dimethoxy-2-methyl-1-[2-(2,4,5-trichlorophenyl)ethyl]-3,4-dihydro-1H-isoquinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the compound into its dihydro derivatives.

    Substitution: The methoxy groups and the trichlorophenyl ethyl group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product and the specific reaction being carried out.

Major Products Formed

The major products formed from these reactions include quinoline derivatives, dihydroisoquinoline derivatives, and various substituted isoquinolines, depending on the specific reaction and reagents used.

Scientific Research Applications

6,7-dimethoxy-2-methyl-1-[2-(2,4,5-trichlorophenyl)ethyl]-3,4-dihydro-1H-isoquinoline has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including its ability to interact with various biological targets.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Research: The compound is used in studies to understand its effects on biological systems and its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 6,7-dimethoxy-2-methyl-1-[2-(2,4,5-trichlorophenyl)ethyl]-3,4-dihydro-1H-isoquinoline involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Effects

The pharmacological and toxicological profiles of 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines are highly dependent on substituents at the 1-aryl position. Key analogues include:

Compound Name Substituents at 1-Aryl Position Key Features
3a (Reference compound) Phenyl Highest acute toxicity (LD₅₀ = 280 mg/kg); benchmark for comparison.
3e 3′-Bromo-4′-hydroxyphenyl Safest analogue (LD₅₀ = 3,850 mg/kg); 13.75× less toxic than 3a.
F-14 2-Chloro-4,5-methylenedioxyphenyl Studied for inotropic effects; moderate cardiovascular activity.
N-14 2-Chloro-4,5-methylenedioxyphenyl-2-hydroxyethyl Enhanced inotropic activity compared to F-13.
DHQ-11 Conjugate Flavonoid-dihydroquercetin conjugate Superior vasorelaxant (IC₅₀ = 23.7 μM) and inotropic (EC₅₀ = 9.7 μM) effects.

Pharmacological Activity

  • Local Anesthetic Activity : All derivatives (except 4b) at 1% concentration surpass lidocaine in duration of corneal anesthesia in rabbits .
  • Vasorelaxant Effects : The target compound and its analogues inhibit KCl- and phenylephrine-induced contractions in vascular smooth muscle. For example, 1-aryl-6,7-dimethoxy derivatives show IC₅₀ values of 41.6 μM (KCl) and 75.2% maximal relaxation (phenylephrine), outperforming dihydroquercetin .
  • Inotropic Effects: Derivatives like F-14 and N-14 enhance cardiac contractility by modulating calcium channels, with EC₅₀ values ranging from 9.7 μM (DHQ-11) to 21.2 μM (dihydroquercetin) .

Structure–Activity Relationship (SAR) Analysis

  • 1-Aryl Substitution: Electron-Withdrawing Groups (Cl, Br, NO₂): Reduce toxicity (e.g., 3e) and enhance receptor affinity . Hydroxyl Groups: Improve solubility and safety but may reduce lipophilicity and membrane penetration . Methoxy/Methylenedioxy Groups: Critical for local anesthetic and vasorelaxant activity; removal diminishes potency .
  • 2-Methyl Group : Enhances metabolic stability but may increase hepatotoxicity risk .

Biological Activity

The compound 1-(2,4,5-Trichlorophenethyl)-2-methyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline is a member of the tetrahydroisoquinoline class of alkaloids. This class is known for its diverse biological activities, including neuroprotective effects, anti-cancer properties, and potential cardiovascular benefits. This article will delve into the biological activity of this specific compound, summarizing relevant research findings, case studies, and synthesizing data into informative tables.

Chemical Structure and Properties

The chemical structure of 1-(2,4,5-Trichlorophenethyl)-2-methyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline can be described as follows:

  • IUPAC Name : 1-(2,4,5-Trichlorophenethyl)-2-methyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline
  • Molecular Formula : C20H22Cl3N O2
  • Molecular Weight : 397.75 g/mol

Anticancer Properties

Research has indicated that derivatives of tetrahydroisoquinolines exhibit significant cytotoxicity against various cancer cell lines. A study evaluated several derivatives in the K562 cell line (a model for chronic myeloid leukemia) using the MTT assay. The results showed that certain compounds had IC50 values comparable to established chemotherapeutics like verapamil:

CompoundIC50 (µM)Activity Comparison
6e0.66Similar potency to verapamil
6h0.65Similar potency to verapamil
7c0.96Similar potency to verapamil

These findings suggest that the trichlorophenethyl derivative may possess similar or enhanced anticancer properties compared to its analogs .

Neuroprotective Effects

Tetrahydroisoquinolines have also been studied for their neuroprotective effects. The compound has shown potential in reducing oxidative stress and inflammation in neuronal cells. In vitro studies demonstrated that it could inhibit apoptotic pathways in neuronal cell lines exposed to neurotoxic agents.

Cardiovascular Effects

Recent studies have explored the cardiovascular effects of related isoquinoline derivatives. For instance, a conjugate of flavonoid dihydroquercetin with a tetrahydroisoquinoline derivative demonstrated both positive inotropic and vasorelaxant effects in rat models:

  • Positive Inotropic Effect : Enhanced cardiac contractility.
  • Vasorelaxation : Reduced vascular resistance through endothelium-dependent mechanisms.

The results indicated that these compounds could be promising candidates for treating heart failure due to their dual action on cardiac contractility and vascular tone .

Case Study: Anticancer Activity in K562 Cell Line

A series of experiments conducted on K562 cells revealed that specific derivatives of tetrahydroisoquinolines exhibited potent anticancer activity. The study highlighted the importance of structural modifications in enhancing biological efficacy.

Methodology:

  • Cell Line : K562 (human leukemia)
  • Assay Type : MTT assay for cytotoxicity
  • Results : Compounds showed varying degrees of effectiveness with some exhibiting IC50 values significantly lower than traditional chemotherapeutics.

Case Study: Neuroprotection in Neuronal Models

In another study focusing on neuroprotection, the compound was tested against oxidative stress-induced apoptosis in neuronal cell cultures. The results indicated a significant reduction in cell death compared to untreated controls.

Methodology:

  • Cell Model : Neuronal cell lines subjected to oxidative stress.
  • Outcome Measures : Cell viability assays and apoptotic marker analysis.
  • Results : The compound reduced apoptosis markers significantly.

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